Ethyl 3,4-difluorobenzoylformate

Descripción

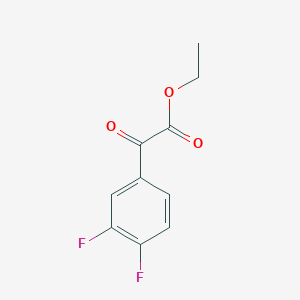

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIBSNLBZKOXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378994 | |

| Record name | Ethyl 3,4-difluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-05-3 | |

| Record name | Ethyl 3,4-difluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3,4-difluorobenzoylformate physical and chemical properties

An In-Depth Technical Guide to Ethyl 3,4-difluorobenzoylformate: Properties, Synthesis, and Applications in Drug Development

Abstract

This compound is a fluorinated α-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a difluorinated phenyl ring with a reactive α-keto ester moiety, makes it a valuable building block for synthesizing complex molecular architectures. The presence of the 3,4-difluoro substitution pattern critically influences the molecule's electronic properties, metabolic stability, and potential for specific binding interactions, marking it as a key intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic pathway, details its theoretical spectroscopic signature, and explores its functional role in the design of novel therapeutic agents. While specific experimental data for this isomer is not extensively documented in public literature, this paper synthesizes information from its close analogues and foundational chemical principles to serve as an authoritative resource for researchers.

Molecular Identity and Core Properties

This compound, also known as ethyl 2-(3,4-difluorophenyl)-2-oxoacetate, possesses a unique combination of functional groups that define its chemical behavior. The molecule consists of a central α-keto ester group attached to a 3,4-difluorinated benzene ring.

Molecular Structure:

This structural arrangement is pivotal. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which modulates the reactivity of the entire system. The adjacent ketone and ester functionalities provide multiple sites for chemical modification, making it a versatile synthetic intermediate.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | Standard Nomenclature |

| Synonyms | Ethyl 3,4-difluorophenylglyoxylate | Common Synonym |

| CAS Number | Data not readily available in public databases. | Literature Search |

| Molecular Formula | C₁₀H₈F₂O₃ | Calculated |

| Molecular Weight | 214.17 g/mol | [1] |

| Appearance | Expected to be a colorless to light yellow liquid. | Analogy to similar compounds. |

| Boiling Point | ~247.4 °C (Predicted) | Based on the value for the 3,5-isomer[1]. Positional isomers typically have very similar boiling points. |

| Density | ~1.27 g/mL at 25 °C (Predicted) | Based on the value for the 3,5-isomer[1]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water. | General property of organic esters. |

Synthesis and Chemical Reactivity

The synthesis of aryl glyoxylates like this compound is well-established in organic chemistry. The most direct and industrially scalable approach is the Friedel-Crafts acylation of a corresponding aromatic compound.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This method involves the reaction of 1,2-difluorobenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Reaction Scheme: 1,2-Difluorobenzene + Ethyl Oxalyl Chloride --(AlCl₃)--> this compound

Step-by-Step Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 1,2-difluorobenzene (1.2 equivalents) in DCM is added to the suspension.

-

Acylation: Ethyl oxalyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Protocol:

-

Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Water would deactivate the catalyst and prevent the reaction.

-

Low Temperature: The initial addition is performed at 0 °C to control the exothermic nature of the Friedel-Crafts reaction and prevent unwanted side reactions.

-

Acidic Workup: The HCl wash is crucial for breaking down the product-catalyst complex, allowing for the isolation of the desired keto ester.

Reactivity Profile

The reactivity is dominated by the α-keto ester moiety.

-

Nucleophilic Attack: The ketone carbonyl is susceptible to attack by nucleophiles. This allows for the formation of α-hydroxy esters (via reduction with agents like NaBH₄) or α-amino esters (via reductive amination).

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3,4-difluorobenzoylformic acid.[3]

-

Pictet-Spengler Reaction: α-keto esters are known to react with tryptamines in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are key structures in many alkaloids and pharmaceutical compounds.[4]

Proposed Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization, a self-validating system essential for confirming the identity and purity of the target compound.

Caption: Proposed workflow for the synthesis and validation of this compound.

Spectroscopic Signature Analysis (Theoretical)

For a researcher, confirming the structure of a synthesized compound is paramount. The following is a predicted analysis of the key spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | ~ 1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl group. ~ 4.4 ppm (q, 2H): Quartet for the -CH₂- of the ethyl group. ~ 7.3-7.9 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The splitting will be intricate due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling. |

| ¹³C NMR | ~ 14 ppm: -CH₃ of the ethyl group. ~ 63 ppm: -CH₂- of the ethyl group. ~ 115-130 ppm: Aromatic carbons (CH). Signals will appear as doublets or doublet of doublets due to C-F coupling. ~ 150-155 ppm: Aromatic carbons attached to fluorine (C-F), exhibiting large C-F coupling constants. ~ 162 ppm: Ester carbonyl (C=O). ~ 185 ppm: Ketone carbonyl (C=O). |

| ¹⁹F NMR | Two distinct signals are expected in the typical aromatic fluorine region, each showing splitting due to coupling with each other and with the aromatic protons. |

| IR Spectroscopy | ~ 1740 cm⁻¹: Strong C=O stretch (ester). ~ 1690 cm⁻¹: Strong C=O stretch (ketone, conjugated). ~ 1600, 1500 cm⁻¹: C=C stretches of the aromatic ring. ~ 1250 cm⁻¹: Strong C-F stretch. |

| Mass Spec (EI) | m/z 214: Molecular ion peak (M⁺). m/z 185: Loss of -CH₂CH₃ (ethyl group). m/z 169: Loss of -COOCH₂CH₃ (ethoxycarbonyl group). m/z 141: [F₂C₆H₃CO]⁺ fragment, a characteristic peak for the difluorobenzoyl moiety. |

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a strategic building block in medicinal chemistry. Both the difluorophenyl group and the α-keto ester moiety contribute unique and desirable properties to drug candidates.

The Role of the 3,4-Difluorophenyl Moiety

Fluorine has become a cornerstone of modern drug design for its ability to fine-tune molecular properties.[5]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine atoms at the 3 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides) or hydrogen bonds within a protein's active site, enhancing the binding affinity and selectivity of a ligand.[5]

-

Modulation of Physicochemical Properties: The difluoro substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] It also lowers the pKa of nearby acidic or basic groups, which can be used to optimize a drug's ionization state at physiological pH.

The Versatility of the α-Keto Ester Group

The α-keto ester is not merely a linker; it is a highly versatile functional group that serves multiple roles in synthesis and pharmacology.[8]

-

Synthetic Hub: As previously discussed, it is a precursor to α-hydroxy acids and α-amino acids, which are fundamental components of many bioactive molecules, including protease inhibitors and peptide mimetics.

-

Bioisostere and Pharmacophore: The α-keto acid (derived from hydrolysis of the ester) can act as a bioisostere for a phosphate or carboxylate group, enabling it to chelate metal ions in the active sites of metalloenzymes.

-

Reversible Covalent Inhibition: The electrophilic ketone can form a reversible covalent bond (a hemiketal) with a nucleophilic residue (like serine or cysteine) in an enzyme's active site, a strategy used to achieve high potency and duration of action.

References

- 1. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3,4-Difluorobenzoylformate and its Analogs: A Chemist's Companion for Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 3,4-difluorobenzoylformate, a fluorinated α-keto ester of interest to researchers, scientists, and professionals in drug development. Recognizing the specificity and often limited public data on certain isomers, this document addresses the core topic while also providing a detailed examination of a closely related, well-documented analog to offer a complete technical picture.

Initial Identification and Isomeric Ambiguity

The precise compound, this compound, is identified by the CAS number 73790-05-3 .[1] While it is commercially available, in-depth public data regarding its specific physicochemical properties, reaction protocols, and direct applications are sparse. In contrast, its isomer, Ethyl 3,5-difluorobenzoylformate, is more extensively documented. This guide will focus on the known identifiers of the 3,4-isomer and use the 3,5-isomer as a well-characterized analog for detailed discussions on properties, synthesis, and reactivity, providing a robust technical framework for researchers.

Core Compound Identifiers: this compound

Precise identification is paramount in chemical research and development. Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 73790-05-3 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| IUPAC Name | Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate |

| Synonyms | Ethyl 3,4-difluorophenylglyoxylate |

| InChI | 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C(=C1)F)F |

A Detailed Analog Study: Ethyl 3,5-Difluorobenzoylformate

To provide a practical and in-depth resource, we will now examine the properties and protocols associated with Ethyl 3,5-difluorobenzoylformate (CAS: 208259-57-8) . The underlying chemistry and functional group behavior are highly analogous, making this a valuable reference for researchers working with its 3,4-difluoro counterpart.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 3,5-difluorobenzoylformate, offering expected benchmarks for related isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O₃ | [2] |

| Molecular Weight | 214.17 g/mol | [2] |

| Boiling Point | 247.4 °C (lit.) | [2] |

| Density | 1.27 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.482 (lit.) | |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following safety information is for Ethyl 3,5-difluorobenzoylformate. Researchers should assume a similar hazard profile for the 3,4-isomer in the absence of specific data.

-

Hazard Statements : Based on available data for analogous compounds, may cause skin irritation, serious eye irritation, and respiratory tract irritation.

-

Precautionary Statements : Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage : Store in a well-ventilated place. Keep container tightly closed.

Synthesis and Reactivity: The α-Keto Ester Core

The α-keto ester functional group is a versatile synthon in organic chemistry, valued for its dual reactivity at the adjacent carbonyl centers.[3] These moieties are key intermediates in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and other biologically active agents.[3][4]

General Synthesis of Aryl Glyoxylates

A common and effective method for synthesizing aryl α-keto esters like this compound is the Friedel-Crafts acylation of the corresponding aromatic compound with ethyl oxalyl chloride.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 3,5-Difluorobenzoylformate

This protocol is for the synthesis of the 3,5-isomer and should be adapted with appropriate stoichiometry and purification methods for the 3,4-isomer.

Objective: To synthesize Ethyl 3,5-difluorobenzoylformate via Friedel-Crafts acylation.

Materials:

-

1,3-Difluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.0 eq) to the suspension via the dropping funnel.

-

To this mixture, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 3,5-difluorobenzoylformate.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,4-difluorobenzoyl moiety, in particular, is a key structural feature in a number of biologically active compounds.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Interactions: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.

While specific applications of this compound are not widely published, its structural components are relevant to pharmaceutical research. For instance, thiophene derivatives containing a 3,4-difluorobenzoyl group have been investigated for their therapeutic properties in drug development.[5] Furthermore, the broader class of α-keto esters serves as precursors for various heterocyclic scaffolds that are central to many medicinal chemistry programs.

Conclusion

This compound (CAS 73790-05-3) is a valuable, though less-documented, fluorinated building block for organic synthesis. By understanding its core identifiers and leveraging the detailed experimental data available for its close analog, Ethyl 3,5-difluorobenzoylformate, researchers can confidently incorporate this synthon into their discovery workflows. The strategic importance of the α-keto ester functionality and the beneficial properties conferred by the 3,4-difluoro substitution pattern ensure that this and related compounds will continue to be of significant interest to the drug discovery community.

References

- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-(3,4-Difluorobenzoyl)thiophene | 898771-62-5 [smolecule.com]

Spectroscopic Characterization of Ethyl 3,4-difluorobenzoylformate: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for Ethyl 3,4-difluorobenzoylformate, a key intermediate in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound (C₁₀H₈F₂O₃) is a valuable building block in organic synthesis. The presence of the difluorobenzoyl moiety imparts unique electronic properties, influencing the reactivity and biological activity of molecules incorporating this scaffold. The α-ketoester functionality serves as a versatile handle for a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for the synthesis of this compound. Optimization may be required to achieve the best results.

| Step | Procedure |

| 1. Catalyst Suspension | Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The suspension is cooled to 0 °C in an ice bath. |

| 2. Addition of Reactants | A solution of 1,2-difluorobenzene (1.0 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in dry DCM is added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C. |

| 3. Reaction | After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. |

| 4. Workup | The reaction mixture is carefully poured onto crushed ice and extracted with DCM. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. |

| 5. Purification | The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of fluorine atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -OCH₂- |

| ~7.3-7.5 | Multiplet | 1H | Ar-H |

| ~7.8-8.0 | Multiplet | 2H | Ar-H |

Interpretation:

-

The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons).

-

The aromatic protons will appear as complex multiplets in the downfield region due to coupling with each other and with the adjacent fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms (oxygen and fluorine) and the resonance effects within the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ |

| ~63 | -OCH₂- |

| ~118-130 (with C-F coupling) | Aromatic CH |

| ~135-140 (with C-F coupling) | Aromatic C-CO |

| ~150-160 (with C-F coupling) | Aromatic C-F |

| ~163 | -COO- |

| ~185 | C=O (keto) |

Interpretation:

-

The aliphatic carbons of the ethyl group will appear in the upfield region.

-

The aromatic carbons will resonate in the range of 118-160 ppm. The carbons directly attached to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other aromatic carbons will exhibit smaller two- or three-bond couplings.

-

The carbonyl carbons will be the most downfield signals due to their deshielded nature. The ester carbonyl will be around 163 ppm, while the keto carbonyl will be further downfield, around 185 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shifts are very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -130 to -145 | Multiplet |

| ~ -130 to -145 | Multiplet |

Interpretation:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

The chemical shifts will be in the typical range for aryl fluorides.

-

The signals will likely appear as multiplets due to coupling with the aromatic protons and with each other.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740-1720 | Strong | C=O stretch (ester) |

| ~1690-1670 | Strong | C=O stretch (keto) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1300-1000 | Strong | C-O stretch and C-F stretch |

Interpretation:

-

The most prominent peaks in the IR spectrum will be the two strong absorptions for the carbonyl groups . The ester carbonyl will typically appear at a higher wavenumber than the keto carbonyl. | The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

-

The C-F stretching vibrations will appear in the fingerprint region and may overlap with other absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 214 | Molecular ion [M]⁺ |

| 185 | [M - C₂H₅]⁺ |

| 169 | [M - OC₂H₅]⁺ |

| 141 | [M - COOC₂H₅]⁺ |

| 113 | [C₆H₃F₂]⁺ |

Interpretation:

-

The molecular ion peak at m/z 214 will confirm the molecular weight of the compound.

-

The fragmentation pattern will be characteristic of an ethyl ester and a benzoyl derivative. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) and the entire ethyl ester group (-COOC₂H₅).

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure and purity. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the quality of their materials.

References

Molecular structure and weight of Ethyl 3,4-difluorobenzoylformate

An In-depth Technical Guide to Ethyl 3,4-difluorobenzoylformate

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated α-keto ester of significant interest to researchers in medicinal chemistry and drug development. While this compound is structurally plausible and relevant as a synthetic building block, publicly available experimental data is limited. Therefore, this document establishes its core molecular and physicochemical properties through in silico analysis and robust comparison with its close structural analogues. We present a proposed, high-yield synthetic pathway, detail the anticipated spectroscopic signatures for structural verification, and discuss its potential applications in pharmaceutical research, grounded in the established roles of fluorinated aromatics and α-keto esters. This guide is intended to serve as a foundational resource for scientists seeking to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Role of α-Keto Esters in Drug Discovery

The α-keto ester moiety, of which this compound is a prime example, is a privileged scaffold in medicinal chemistry. This functional group acts as a versatile electrophile and a bioisostere for other carbonyl-containing groups. Its unique electronic properties allow it to serve as a key pharmacophore, often targeting the active sites of enzymes, particularly proteases and oxidoreductases. The incorporation of fluorine atoms onto the phenyl ring is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity of nearby protons. Consequently, molecules like this compound represent valuable and highly sought-after intermediates for constructing complex, biologically active molecules.[1]

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application. This section details the calculated properties of this compound and provides experimental data from its closest structural analogues for a comprehensive physicochemical profile.

In Silico Characterization

The molecular structure of this compound consists of a 1,2-difluorobenzene ring acylated with an ethyl oxalyl group.

| Property | Value |

| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molar Mass | 214.17 g/mol |

| Exact Mass | 214.04415 Da |

Comparative Analysis with Structural Analogues

To estimate the physical properties of the target compound, we can analyze data from commercially available, structurally similar molecules. The 3,5-difluoro isomer provides insight into the impact of the benzoylformate group, while the 3,4-difluoro benzoate analogue shows the properties conferred by the specific fluorine substitution pattern.

| Property | Ethyl 3,5-difluorobenzoylformate[2][3] | Ethyl 3,4-difluorobenzoate[4] | This compound (Predicted) |

| CAS Number | 208259-57-8[2][3] | 144267-96-9[4] | Not available |

| Molecular Weight | 214.17 g/mol [2][3] | 186.16 g/mol [4] | 214.17 g/mol |

| Density | 1.27 g/mL at 25 °C[2][3] | ~1.2 g/mL (estimated) | ~1.25 - 1.30 g/mL |

| Boiling Point | 247.4 °C[2][3] | Not available | >250 °C |

| Refractive Index | n20/D 1.482[3] | Not available | ~1.48 - 1.49 |

| Appearance | Not specified | Colorless to light yellow liquid[4] | Colorless to light yellow liquid |

Proposed Synthetic Pathway

The synthesis of α-keto esters can be approached through several established methodologies. A robust and scalable approach for preparing this compound involves a two-step process starting from the commercially available 3,4-difluorobenzoic acid. This method is favored for its high yields and straightforward purification.

Causality of Experimental Choices:

-

Step 1 (Acyl Chloride Formation): Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed neat or in a non-protic solvent to prevent hydrolysis of the acyl chloride.

-

Step 2 (Esterification/Keto-Ester Formation): The resulting 3,4-difluorobenzoyl chloride is reacted with a suitable ethylating agent that provides the α-keto ester functionality. A common and effective method is the reaction with ethyl chlorooxoacetate in the presence of a catalyst. An alternative, well-documented approach for similar substrates involves reacting the acyl chloride with ethyl acetate in the presence of a strong base like sodium ethoxide.[5]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Protocol Trustworthiness: This protocol incorporates standard organic chemistry techniques that are self-validating through in-process monitoring (e.g., TLC, GC) and final product characterization.

-

Acyl Chloride Synthesis:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzoic acid (1.0 eq).[6]

-

Carefully add thionyl chloride (2.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-difluorobenzoyl chloride is typically used in the next step without further purification.

-

-

Keto-Ester Formation:

-

In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethyl acetate (used as both reactant and solvent).[5]

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add the crude 3,4-difluorobenzoyl chloride (1.0 eq) from the previous step to the cooled solution while stirring vigorously. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully adding a cold, dilute aqueous acid solution (e.g., 1M HCl) until the pH is acidic.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Anticipated Spectroscopic Characterization

Structural confirmation is critical. Based on the molecular structure, the following spectroscopic signatures are predicted. These predictions are informed by analyses of similar difluorobenzoic acid derivatives.[7]

-

¹H NMR:

-

Triplet (~1.4 ppm, 3H): Corresponding to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

Quartet (~4.4 ppm, 2H): Corresponding to the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

-

Multiplets (7.3-8.0 ppm, 3H): A complex pattern corresponding to the three protons on the difluorinated aromatic ring. The coupling with both other protons and the two fluorine atoms will result in intricate splitting.

-

-

¹³C NMR:

-

~14 ppm: Ethyl -CH₃ carbon.

-

~63 ppm: Ethyl -OCH₂ carbon.

-

~115-130 ppm: Aromatic carbons (C-H and C-F). Carbons bonded to fluorine will show large one-bond C-F coupling constants.

-

~160-165 ppm: Ester carbonyl carbon (O=C-O).

-

~185-190 ppm: Ketone carbonyl carbon (C=O).

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, appearing as multiplets due to F-F and F-H coupling.

-

-

Infrared (IR) Spectroscopy:

-

~1740 cm⁻¹: Strong C=O stretch from the ester functional group.

-

~1690 cm⁻¹: Strong C=O stretch from the ketone functional group.

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 214.

-

Potential Applications in Drug Development

The unique combination of a difluorophenyl ring and an α-keto ester makes this compound a valuable precursor for several classes of therapeutic agents.

-

Enzyme Inhibitors: As an analogue of α-ketoglutarate, it may act as a competitive inhibitor for enzymes like prolyl hydroxylases (PHDs).[8] Inhibition of PHDs can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator in cellular responses to hypoxia, which is a therapeutic target in anemia, ischemia, and some cancers.[8]

-

Antiviral and Anticancer Agents: The α-keto ester scaffold is present in several integrase inhibitors used in antiretroviral therapy. The difluoro substitution pattern can be optimized to enhance binding and improve the pharmacological profile.

-

Antibiotic Potentiators: Some phenolic compounds can inhibit bacterial efflux pumps, thereby resensitizing drug-resistant bacteria to existing antibiotics.[9] Derivatives of this molecule could be explored for similar activities.

Safety and Handling

No specific safety data exists for this compound. Therefore, handling procedures must be based on a conservative assessment of hazards from its structural analogues.

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with high potential as a building block in the synthesis of novel pharmaceuticals. While direct experimental characterization is not widely published, its molecular structure, physicochemical properties, and reactivity can be confidently predicted through established chemical principles and comparison with closely related analogues. The synthetic pathway and characterization data proposed in this guide provide a solid foundation for researchers to produce and validate this valuable chemical intermediate, enabling further exploration of its utility in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]

- 3. エチル3,5-ジフルオロベンゾイルホルマート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 3,4-difluorobenzoate | 144267-96-9 [sigmaaldrich.com]

- 5. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 6. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 3,4-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated α-Ketoester

Ethyl 3,4-difluorobenzoylformate, also known by its IUPAC name Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS Number: 73790-05-3), is a specialized organic molecule that combines the unique electronic properties of a difluorinated aromatic ring with the versatile reactivity of an α-ketoester functional group. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electrophilicity, stability, and pharmacokinetic properties when incorporated into larger bioactive molecules. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

The α-ketoester moiety is a particularly reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Understanding the interplay between the fluorinated ring and the α-ketoester is critical for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a 1,2-difluorobenzene ring attached to an ethyl oxalyl group. The strong electron-withdrawing nature of the fluorine atoms and the adjacent carbonyl groups renders the aromatic ring electron-deficient and activates the carbonyl carbons towards nucleophilic attack.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Ethyl 3,5-difluorobenzoylformate (Isomer) |

| CAS Number | 73790-05-3 | 208259-57-8 |

| Molecular Formula | C₁₀H₈F₂O₃ | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol | 214.17 g/mol [1] |

| Appearance | Colorless to light yellow liquid (typical) | Colorless to light yellow liquid |

| Boiling Point | Not explicitly reported, estimated to be similar to the 3,5-isomer | 247.4 °C (lit.)[1] |

| Density | Not explicitly reported, estimated to be similar to the 3,5-isomer | 1.27 g/mL at 25 °C (lit.)[1] |

| Flash Point | Not explicitly reported, estimated to be similar to the 3,5-isomer | 66 °C[1] |

Synthesis of this compound

The primary synthetic route to aryl α-ketoesters like this compound is through Friedel-Crafts acylation.[2] This classic carbon-carbon bond-forming reaction is a robust method for introducing acyl groups onto aromatic rings.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most plausible and industrially scalable synthesis involves the reaction of 1,2-difluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

References

Introduction to Difluorinated Compounds in Drug Discovery: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[1][2] Among the diverse array of fluorinated motifs, the geminal-difluoromethylene group (CF₂) has emerged as a uniquely powerful tool. It is not merely a passive substituent but an active modulator of molecular properties. This guide provides an in-depth analysis of the gem-difluoro group, detailing its role as a versatile bioisostere and its profound impact on metabolic stability, target affinity, physicochemical properties, and molecular conformation. We will explore the causality behind its effects, present detailed synthetic protocols for its introduction, and illustrate its strategic application through key examples, providing researchers with the foundational knowledge to leverage difluorination in rational drug design.

The Unique Character of the Gem-Difluoro (CF₂) Group

Fluorine's singular properties—high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å, only slightly larger than hydrogen's 1.20 Å), and the exceptional strength of the C-F bond (~485 kJ/mol)—make it a transformative element in drug design.[3][4][5] While monofluorination is a common strategy, the introduction of a gem-difluoro (CF₂) group offers a distinct and often more impactful set of advantages.

The CF₂ group is frequently employed as a bioisostere—a substituent that retains the parent molecule's biological activity while altering its physicochemical or pharmacokinetic properties.[1][6] Its utility stems from its ability to mimic and replace other common functional groups, most notably a methylene group (CH₂), an ether oxygen (-O-), or a carbonyl group (C=O), while imparting fluorine-specific benefits.[1][6] Unlike a simple methylene group, the CF₂ unit introduces a strong dipole moment and can act as a weak hydrogen bond acceptor, profoundly influencing local electronic environments and intermolecular interactions.[6][7]

Physicochemical Property Modulation

The decision to introduce a CF₂ group is driven by the need to fine-tune a molecule's drug-like properties. Its effects, however, are highly context-dependent.[8][9]

-

Lipophilicity (LogP/LogD): While fluorine is highly electronegative, its effect on lipophilicity is complex. Replacing a CH₂ with a CF₂ group often increases lipophilicity, but this trend can be influenced by the surrounding molecular architecture, particularly the presence of adjacent polar groups.[6][8][9] The difluoromethyl (CF₂H) group, for example, is considered a "lipophilic hydrogen bond donor," a rare combination of properties that can enhance membrane permeability.[10][11]

-

Acidity and Basicity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms significantly influences the acidity or basicity of neighboring functional groups.[7][8] For instance, gem-difluorination adjacent to an amine will lower its pKa, reducing its basicity and the extent of protonation at physiological pH.[7] This can be a critical tool for modulating target engagement, improving cell permeability, and avoiding off-target effects related to basicity.[3][5]

-

Conformational Control: The steric bulk of the CF₂ group and the gauche effect—the tendency of polar C-F bonds to influence dihedral angles relative to other polar bonds—can impose specific conformational constraints on a molecule.[4][12] This pre-organization can lock a ligand into its bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[4][13][14]

The following table provides a comparative summary of how the CF₂ group alters key molecular properties relative to its common isosteres.

| Property | Methylene (-CH₂-) | Carbonyl (C=O) | gem-Difluoro (-CF₂-) | Rationale for Change & Impact in Drug Design |

| Geometry | Tetrahedral (~109.5°) | Trigonal Planar (~120°) | Tetrahedral (~118°) | The expanded F-C-F angle due to electrostatic repulsion alters bond vectors compared to CH₂.[15] This can fine-tune the orientation of substituents for optimal target binding. |

| Dipole Moment | Low | High | High | The strong C-F bond dipoles create a local polarized environment, enabling favorable electrostatic interactions with protein targets.[4] |

| Metabolic Stability | Susceptible to Oxidation | Can be Reduced | Highly Resistant to Oxidation | The C-F bond is significantly stronger than the C-H bond, effectively blocking metabolism by Cytochrome P450 (CYP) enzymes.[16][17] |

| H-Bonding Ability | None | H-Bond Acceptor | Weak H-Bond Acceptor | The fluorine atoms can participate in weak hydrogen bonds, mimicking the acceptor properties of a carbonyl or ether oxygen.[6][7] |

| Effect on Adjacent pKa | Minimal | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing | Significantly lowers the pKa of adjacent amines or raises the pKa of adjacent acids, impacting ionization state and permeability.[7][8] |

Strategic Applications of Difluorination in Drug Design

Enhancing Metabolic Stability

One of the most powerful and widely exploited applications of gem-difluorination is to block metabolic oxidation.[4][18] Many drug candidates fail due to rapid clearance mediated by CYP enzymes, which often hydroxylate metabolically labile C-H bonds, particularly at benzylic or allylic positions.[16] Replacing a vulnerable CH₂ group with a chemically robust CF₂ group is a proven strategy to thwart this process.[3][17] The high energy of the C-F bond makes it resistant to enzymatic cleavage, which can dramatically increase a drug's half-life and bioavailability.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]

- 13. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 18. hyphadiscovery.com [hyphadiscovery.com]

An In-Depth Technical Guide to the Safety, Handling, and Storage of Ethyl 3,4-difluorobenzoylformate

Prepared by: Gemini, Senior Application Scientist

Preamble: A Framework for Proactive Safety

Ethyl 3,4-difluorobenzoylformate is a member of the α-keto ester family, a class of compounds recognized for their utility as versatile synthetic intermediates in medicinal chemistry and drug development. The presence of a difluorinated benzene ring suggests its potential application in the synthesis of novel therapeutic agents, where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures. Given the limited availability of specific safety data for this exact compound, this document synthesizes information from closely related molecules, such as Ethyl 3,5-difluorobenzoylformate and Ethyl 3,4-difluorobenzoate, to establish a robust and precautionary safety paradigm.

Section 1: Physicochemical and Toxicological Profile

Understanding the fundamental properties of a chemical is the cornerstone of a thorough risk assessment. The data presented below is primarily derived from its structural isomer, Ethyl 3,5-difluorobenzoylformate, and serves as a reliable proxy for establishing safe handling parameters.

1.1: Physical and Chemical Properties

| Property | Expected Value | Source Analogue | Reference |

| Molecular Formula | C₁₀H₈F₂O₃ | - | |

| Molecular Weight | 214.17 g/mol | Ethyl 3,5-difluorobenzoylformate | |

| Appearance | Colorless to light yellow liquid | Ethyl 3,5-difluorobenzoylformate | - |

| Boiling Point | ~247.4 °C (lit.) | Ethyl 3,5-difluorobenzoylformate | [3][4] |

| Density | ~1.27 g/mL at 25 °C (lit.) | Ethyl 3,5-difluorobenzoylformate | [3][4] |

| Flash Point | ~66 °C / 150 °F (closed cup) | Ethyl 3,5-difluorobenzoylformate | [3] |

| Storage Class | 10 - Combustible liquids | Ethyl 3,5-difluorobenzoylformate | [4] |

1.2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications of analogous compounds like Ethyl 3,4-difluorobenzoate, the following GHS classifications are anticipated for this compound.[5][6] This proactive classification ensures that the highest safety standards are maintained.

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[6]

The rationale for this classification stems from the reactivity of the α-keto ester moiety and the general toxicological profile of fluorinated aromatic compounds. These substances can irritate mucous membranes and skin upon contact.

Section 2: Comprehensive Risk Mitigation and Handling Protocols

A self-validating system of protocols is essential for ensuring laboratory safety. The following procedures are designed to minimize exposure and mitigate risks during the handling of this compound.

2.1: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure. The following hierarchy of controls must be implemented:

-

Engineering Controls : All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8]

-

Personal Protective Equipment (PPE) : The selection of PPE is critical and should be based on a thorough risk assessment.

-

Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

-

Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Refer to glove manufacturer's data for breakthrough times and permeation rates.[9]

-

Skin and Body Protection : Wear a flame-retardant laboratory coat and, for larger quantities or tasks with a higher risk of splashing, impervious clothing and an apron may be necessary.[9]

-

Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

-

Diagram: Safe Handling Workflow

A visual guide to the essential steps for handling this compound.

2.2: Step-by-Step Experimental Protocol for Safe Handling

-

Pre-Experiment Setup :

-

Conduct a pre-task safety briefing, reviewing the potential hazards based on this guide.

-

Ensure a safety shower and eyewash station are readily accessible and unobstructed.

-

Prepare all necessary equipment and reagents before retrieving the this compound container.

-

Have spill control materials (e.g., absorbent pads, sand) available in the immediate vicinity.[11]

-

-

Chemical Handling :

-

Transport the chemical container in a secondary, shatter-proof container.

-

Perform all transfers of the liquid carefully to avoid splashing. Use a pipette or a funnel for transfers.

-

Keep the container tightly closed when not in use to minimize the release of vapors.[7]

-

Avoid eating, drinking, or smoking in the laboratory area.[6]

-

-

Post-Experiment Cleanup :

-

Thoroughly wash hands with soap and water after handling is complete.[8]

-

Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Properly label and store all waste generated for disposal according to institutional guidelines.

-

Section 3: Storage, Stability, and Emergency Procedures

3.1: Conditions for Safe Storage

The stability of this compound is maintained by adhering to specific storage conditions.

-

Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][11]

-

Container : Keep the container tightly closed in its original packaging.

-

Incompatibilities : Store separately from strong oxidizing agents, strong bases, and strong acids.[11]

-

Classification : As a combustible liquid (inferred), it should be stored in a cabinet rated for flammable or combustible materials.[4]

3.2: Emergency Response Protocols

Rapid and correct response during an emergency is crucial.

-

Inhalation : Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[6][12]

-

Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[6][9]

-

Small Spills :

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth.[7]

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

-

Large Spills :

-

Evacuate the area immediately.

-

Prevent the spill from entering drains or waterways.[8]

-

Contact your institution's emergency response team.

-

Diagram: Emergency Response Decision Tree

A flowchart for immediate actions in case of exposure or spill.

Section 4: Waste Disposal

All waste materials containing this compound must be treated as hazardous chemical waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with other incompatible waste streams.

-

Dispose of contents and container in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

References

- 1. US10179767B2 - Substituted benzamides and methods of use thereof - Google Patents [patents.google.com]

- 2. WO2004007455A1 - Heterocyclically substituted benzoylureas, method for their production and their use as medicaments - Google Patents [patents.google.com]

- 3. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]

- 4. 3,5-二氟苯甲酰甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 3,4-difluorobenzoate | 144267-96-9 [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. isotope.com [isotope.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fishersci.fr [fishersci.fr]

- 11. axxence.de [axxence.de]

- 12. fishersci.com [fishersci.com]

A Technical Guide to Ethyl 3,4-difluorobenzoylformate: Sourcing, Properties, and Application in Heterocyclic Synthesis

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][2] Ethyl 3,4-difluorobenzoylformate (CAS No. 108935-13-3) is a prime example of a fluorinated building block designed for this purpose. As an α-ketoester, its vicinal dicarbonyl moiety serves as a versatile handle for constructing complex heterocyclic systems, which form the core of countless therapeutic agents.

This guide provides an in-depth analysis of this compound, offering a comparative look at its more common isomer, Ethyl 3,5-difluorobenzoylformate, to provide a broader context for researchers. We will cover its commercial availability, key physicochemical properties, critical safety and handling procedures, and a detailed protocol for its application in the synthesis of quinoxalines—a privileged scaffold in pharmaceutical development.

Physicochemical Properties & Comparative Data

The precise positioning of fluorine atoms on the aromatic ring can subtly alter the electronic and steric properties of the molecule. While this compound is a valuable reagent, its isomer, Ethyl 3,5-difluorobenzoylformate, is more frequently cited in chemical literature and is more readily available commercially. The table below compares the known properties of the 3,5-isomer with available data for the target 3,4-isomer. Researchers should anticipate that properties such as boiling point and density will be similar but not identical due to differences in dipole moment and crystal packing.

| Property | This compound | Ethyl 3,5-difluorobenzoylformate | Data Source(s) |

| CAS Number | 108935-13-3 | 208259-57-8 | |

| Molecular Formula | C₁₀H₈F₂O₃ | C₁₀H₈F₂O₃ | |

| Molecular Weight | 214.17 g/mol | 214.17 g/mol | |

| Appearance | Light yellow oil | Colorless to light yellow liquid | |

| Boiling Point | Data not readily available | 247.4 °C (lit.) | |

| Density | Data not readily available | 1.27 g/mL at 25 °C (lit.) | |

| Refractive Index | Data not readily available | n20/D 1.482 (lit.) | |

| Flash Point | Data not readily available | 65.56 °C (closed cup) |

Commercial Availability and Supplier Analysis

Procuring specialized chemical reagents requires careful consideration of purity, availability, and supplier reliability. As noted, Ethyl 3,5-difluorobenzoylformate is the more common of the two isomers and is readily available from major chemical suppliers. This compound is less common and may be offered by a more select group of vendors, often specializing in fluorinated building blocks or custom synthesis.

Verified Suppliers (Illustrative List):

| Supplier | Compound | CAS Number | Notes |

| Sigma-Aldrich | Ethyl 3,5-difluorobenzoylformate, 96% | 208259-57-8 | Routinely stocked item, good for research-scale quantities. |

| J & K SCIENTIFIC LTD. | Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | Listed as a supplier. |

| Energy Chemical | Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | Listed as a supplier. |

| Capot Chemical Co., Ltd | Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | Listed as a supplier. |

| Custom Synthesis Labs | This compound | 108935-13-3 | Often available via make-on-demand synthesis. |

Procurement and Qualification Workflow

For specialized reagents like this compound, a systematic procurement and qualification workflow is essential to ensure experimental success and reproducibility.

Caption: Workflow for sourcing and qualifying specialized chemical reagents.

Synthetic Utility: A Gateway to Quinoxaline Scaffolds

The primary synthetic value of this compound lies in its utility as a 1,2-dicarbonyl synthon. This functionality makes it an ideal precursor for the synthesis of quinoxalines through condensation with ortho-phenylenediamines.[3] This reaction, known as the Hinsberg quinoxaline synthesis, is a robust and widely used method for accessing this important heterocyclic motif. The difluoro-substitution pattern on the phenyl ring is carried into the final product, providing a strategic handle for modulating the electronic properties and metabolic stability of the resulting quinoxaline derivative.

Caption: Reaction scheme for the synthesis of a difluorinated quinoxaline.

The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the keto-carbonyl carbon, facilitating the initial nucleophilic attack by the diamine. This reaction is often catalyzed by mild acid and proceeds through a cyclization-dehydration sequence to yield the stable aromatic quinoxaline ring system.

Exemplary Experimental Protocol: Synthesis of 6,7-difluoro-2-phenylquinoxaline

The following protocol is an exemplary procedure adapted from established methods for quinoxaline synthesis.[3] Researchers must perform their own risk assessment and optimize conditions as necessary. This protocol is described for the analogous reaction and should be readily adaptable for this compound.

Materials:

-

This compound (1.0 eq)

-

1,2-Phenylenediamine (1.0 eq)

-

Ethanol (approx. 0.2 M concentration)

-

Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-phenylenediamine (1.0 eq) and ethanol. Stir until the diamine is fully dissolved.

-

Reagent Addition: Add this compound (1.0 eq) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

Purification: If no precipitate forms, or if further purification is needed, remove the ethanol using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure quinoxaline product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Safety and Handling of Fluorinated Aromatic Reagents

Fluorinated organic compounds require careful handling due to their unique reactivity and potential physiological effects.[4] A thorough risk assessment must be conducted before any experimental work.

-

Engineering Controls: All manipulations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a flame-resistant lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves. Given the aromatic nature of the compound, nitrile gloves are a minimum requirement; consult a glove compatibility chart for extended handling.[4]

-

Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] Ensure the container is tightly sealed.

-

Spill & Exposure Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Flush eyes with a gentle stream of water for 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Evacuate the area for large spills and contact the institutional emergency response team.[4]

-

Conclusion

This compound represents a valuable, albeit specialized, building block for drug discovery and organic synthesis. Its true potential is unlocked when used to introduce the difluorophenyl motif into heterocyclic scaffolds like quinoxalines, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. While its commercial availability is more limited than its 3,5-difluoro isomer, a systematic approach to sourcing and qualification can secure this reagent for research and development pipelines. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemistry of this compound to advance the synthesis of novel, high-value molecules.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3,4-difluorobenzoylformate

<_>

Introduction

Ethyl 3,4-difluorobenzoylformate is a key building block in medicinal chemistry and drug development. Its α-ketoester functionality combined with the disubstituted fluorinated phenyl ring makes it a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The described synthesis is based on the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl oxalyl chloride. This method is a well-established and versatile route for the preparation of aryl α-keto esters.[2] The protocol has been optimized for yield, purity, and operational simplicity.

Chemical Principles and Mechanism

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the ethyl oxalyl chloride electrophile.

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of ethyl oxalyl chloride, forming a complex. This complex then dissociates to generate a highly reactive acylium ion.[5]

-

Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Rearomatization: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

It is important to note that the two fluorine atoms on the benzene ring are deactivating towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect.[7] However, they direct the incoming electrophile to the ortho and para positions. In the case of 1,2-difluorobenzene, acylation occurs predominantly at the 4-position, para to one fluorine and meta to the other, leading to the desired 3,4-difluorobenzoylformate product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich | 367-11-3 | |

| Ethyl oxalyl chloride | ≥98% | Sigma-Aldrich | 4755-77-5 | |

| Aluminum chloride (anhydrous) | ≥99.99% | Sigma-Aldrich | 7446-70-0 | Handle in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 | |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | 144-55-8 | |

| Brine (Saturated NaCl) | Fisher Scientific | 7647-14-5 | ||

| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | ||

| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 | |

| Ethanol | 200 Proof | Fisher Scientific | 64-17-5 |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Addition funnel (125 mL)

-

Thermometer

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Vacuum pump

-

Standard glassware for workup and purification

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, an addition funnel, and a thermometer, add anhydrous aluminum chloride (32.0 g, 0.24 mol) under a nitrogen atmosphere.

-

Add 150 mL of anhydrous dichloromethane (DCM) to the flask and stir the suspension.

-

Cool the mixture to 0°C using an ice bath.

-

-

Addition of Reactants:

-

In the addition funnel, prepare a solution of 1,2-difluorobenzene (22.8 g, 0.20 mol) and ethyl oxalyl chloride (27.3 g, 0.20 mol) in 50 mL of anhydrous DCM.

-

Add this solution dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Workup:

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker.

-

Slowly add 50 mL of concentrated hydrochloric acid to the quenched mixture.

-

Transfer the mixture to a 1 L separatory funnel and separate the layers.

-